Ethyl(pent-1-yn-3-yl)amine
Description
Its structure combines a terminal alkyne group with an amine functionality, rendering it reactive in applications such as catalysis, pharmaceutical synthesis, and materials science. The alkyne moiety enables participation in click chemistry (e.g., Huisgen cycloaddition) and coordination with transition metals, distinguishing it from saturated amines .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-ethylpent-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-4-7(5-2)8-6-3/h1,7-8H,5-6H2,2-3H3 |
InChI Key |
WSMAVIJAJXYNAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(pent-1-yn-3-yl)amine can be synthesized through several methods. One common approach involves the alkylation of pent-1-yn-3-ylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pent-1-yn-3-ylamine and ethyl halide (e.g., ethyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the amine, generating a nucleophilic amide ion, which then attacks the ethyl halide, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and reactors can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl(pent-1-yn-3-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: H₂ with Pd/C or LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or KOtBu.
Major Products
Oxidation: Amides or nitriles.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl(pent-1-yn-3-yl)amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules, potentially leading to new pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives may yield new therapeutic agents with applications in treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl(pent-1-yn-3-yl)amine exerts its effects depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Research Findings and Trends
- Catalytic Applications : this compound’s alkyne group facilitates ligand design for transition-metal catalysts, enhancing activity in C–H activation reactions compared to saturated amines .
- Pharmaceutical Potential: Propargylamines like N-benzylprop-2-yn-1-amine show antifungal activity, suggesting this compound could be tailored for similar bioactivity .
- Thermal Stability : Aliphatic amines with unsaturated substituents (e.g., alkynes) exhibit lower thermal stability than aromatic amines, limiting high-temperature applications .
Biological Activity
Structural Characteristics
Ethyl(pent-1-yn-3-yl)amine features:
- An ethyl group attached to a pentane chain with a triple bond between the first and second carbon atoms.
- The presence of both alkyne and amine functionalities, which may enhance its reactivity and biological interactions.
1. Antimicrobial Properties
Compounds with similar structures have been investigated for their antimicrobial properties. For instance, propargylamines have shown potential as inhibitors of monoamine oxidase, which is involved in neurotransmitter metabolism. This suggests that this compound might exhibit similar pharmacological activities, potentially affecting microbial growth or viability through enzyme inhibition or disruption of cellular processes.
2. Neuropharmacological Effects
The structural similarity to known neuroactive compounds indicates that this compound could have implications in treating neurodegenerative diseases or mood disorders. The potential for this compound to act as a monoamine oxidase inhibitor aligns with research on propargylamines, which have been documented for their neuroprotective effects.
Synthesis Methods
This compound can be synthesized through various methods, typically involving the alkylation of pent-1-yn-3-ylamine. This process allows for the introduction of the ethyl group while maintaining the integrity of the alkyne functionality.
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound along with their notable features:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Pent-1-yn-3-amine | C₅H₉N | Lacks ethyl substitution; simpler structure |
| N-Ethyl-pent-1-yne-piperidin-4-amines | C₁₂H₂₂N₂ | Contains a piperidine ring; more complex |
| 3-Ethylpentanamide | C₈H₁₅N | Amide derivative; lacks alkyne functionality |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, several research findings related to similar compounds provide useful insights:
-
Propargylamines and Neuroprotection :
Propargylamines have been studied extensively for their ability to inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin. This mechanism has been linked to neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease . -
Anticancer Activity :
Research on related aminated compounds has shown promising anticancer properties. For instance, certain aminated phosphonates have demonstrated significant activity against pancreatic cancer cells at low micromolar concentrations, suggesting that modifications to the amine group can enhance biological activity . Although direct studies on this compound are lacking, its structural characteristics may allow it to interact similarly with cancer cell pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
